molecular formula C7H11BrO3S B1463844 Methyl 2-(acetylthio)-4-bromobutanoate CAS No. 1193111-33-9

Methyl 2-(acetylthio)-4-bromobutanoate

Cat. No. B1463844
Key on ui cas rn: 1193111-33-9
M. Wt: 255.13 g/mol
InChI Key: JOPNREMCPXLKHG-UHFFFAOYSA-N
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Patent
US08236319B2

Procedure details

10.0 g (38.4 mmol) of methyl 2,4-dibromobutanoate in 100 ml of dry THF at 20° C. was added drop wise the mixture of 2.75 ml (38.5 mmol) of thiolacetic acid in 8.5 ml (48.9 mmol) of DIPEA and 50 ml of dry THF in 1.5 hour. After stirring overnight at −20° C. then 0° C. for 2 hours under Ar, the mixture was concentrated, diluted with EtAc/Hexane, washed with 1.0 M NaH2PO4, dried over MgSO4, filtered, evaporated, and SiO2 chromatographic purification (1:12 to 1:10 EtAc/Hexane) to afford 9.5 g (96%) of the title compound. 1H NMR (CDCl3) 4.38 (1H, t, J=7.1 Hz), 3.74 (s, 3H), 3.40 (m, 2H), 2.57˜2.47 (m, 1H), 2.37 (s, 3H), 2.36˜2.21 (m, 1H); 13C NMR 193.24, 171.36, 53.15, 44.45, 34.67, 30.46, 29.46; MS m/z+276.9 (M+Na), 278.9 (M+2+Na)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][CH2:8][Br:9])[C:3]([O:5][CH3:6])=[O:4].[S:10]1C=CC=C1CC(O)=O.CCN(C(C)C)C(C)C.C1C[O:31][CH2:30][CH2:29]1>>[C:30]([S:10][CH:2]([CH2:7][CH2:8][Br:9])[C:3]([O:5][CH3:6])=[O:4])(=[O:31])[CH3:29]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C(=O)OC)CCBr
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.75 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Name
Quantity
8.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
0° C. for 2 hours under Ar
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtAc/Hexane
WASH
Type
WASH
Details
washed with 1.0 M NaH2PO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
SiO2 chromatographic purification (1:12 to 1:10 EtAc/Hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)SC(C(=O)OC)CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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